molecular formula C25H21N3O4S B2449613 N-(furan-2-ylmethyl)-4-oxo-2-phenacylsulfanyl-3-prop-2-enylquinazoline-7-carboxamide CAS No. 451467-33-7

N-(furan-2-ylmethyl)-4-oxo-2-phenacylsulfanyl-3-prop-2-enylquinazoline-7-carboxamide

Cat. No. B2449613
CAS RN: 451467-33-7
M. Wt: 459.52
InChI Key: QCOWBRCEVKVEBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). They are used in a variety of applications, including as building blocks in pharmaceuticals .

Scientific Research Applications

Tyrosinase Inhibition and Antioxidant Activity

The compound has shown significant potential as a tyrosinase inhibitor. A study synthesized derivatives of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide, which exhibited potent inhibitory effects against the tyrosinase enzyme. These compounds were also evaluated for their antioxidant capabilities, indicating their potential in applications related to skin pigmentation disorders and antioxidant therapies (Dige et al., 2019).

Anticancer Properties

Several studies have indicated the potential of N-(furan-2-ylmethyl) derivatives in anticancer treatments. Specifically, derivatives like N-(furan-2-ylmethyl)-1H-indole-3-carboxamide have been investigated as inhibitors of the epidermal growth factor receptor (EGFR) and have shown potent anticancer activities against various cancer cell lines (Zhang et al., 2017). This suggests the potential of N-(furan-2-ylmethyl)-4-oxo-2-phenacylsulfanyl-3-prop-2-enylquinazoline-7-carboxamide in similar applications.

Antibacterial and Antifungal Properties

Compounds with the N-(furan-2-ylmethyl) moiety have also been studied for their antibacterial and antifungal activities. For instance, derivatives like N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide have demonstrated significant activity against various bacterial and fungal strains (Velupillai et al., 2015). This highlights the potential of this compound in antimicrobial applications.

Analgesic Properties

The bioisosteric replacements in similar compounds have shown enhanced analgesic properties. For example, studies on N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides indicated that certain derivatives exhibit significant analgesic activity (Ukrainets et al., 2016). This suggests that the N-(furan-2-ylmethyl) derivative could potentially be explored for its analgesic effects.

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-oxo-2-phenacylsulfanyl-3-prop-2-enylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4S/c1-2-12-28-24(31)20-11-10-18(23(30)26-15-19-9-6-13-32-19)14-21(20)27-25(28)33-16-22(29)17-7-4-3-5-8-17/h2-11,13-14H,1,12,15-16H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOWBRCEVKVEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.